2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide

Description

Chemical Identity and Nomenclature of 2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide

Systematic IUPAC Nomenclature and Structural Representation

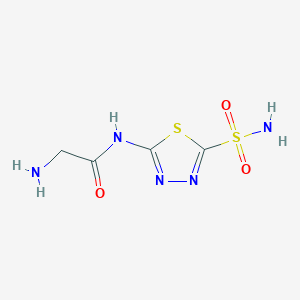

The systematic IUPAC name 2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide is derived from its parent structure, acetamide, which is substituted with an amino group at the α-carbon position and a 5-sulfamoyl-1,3,4-thiadiazol-2-yl group at the nitrogen atom. The thiadiazole ring, a five-membered heterocycle, contains sulfur at position 1 and nitrogen atoms at positions 3 and 4. The sulfamoyl group (-SO$$2$$NH$$2$$) is attached to position 5 of the thiadiazole ring, while the acetamide moiety is linked to position 2.

The structural representation of the compound can be visualized as follows:

The thiadiazole ring’s electronic configuration and the electron-withdrawing sulfamoyl group influence the compound’s reactivity and potential interactions with biological targets.

Alternative Chemical Designations and Registry Numbers

This compound is recognized by several identifiers:

- PubChem CID : 10609913

- CAS Registry Number : Not explicitly listed in available sources, though analogous thiadiazole derivatives often have CAS numbers ranging from 8017-69-4 to 351000-12-9.

Alternative chemical names include:

- N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)-2-aminoacetamide

- 2-Aminoacetamide derivative of 5-sulfamoyl-1,3,4-thiadiazole

Molecular Formula and Weight Calculations

The molecular formula C$$4$$H$$7$$N$$5$$O$$3$$S$$_2$$ reflects the compound’s composition:

- Carbon (C) : 4 atoms

- Hydrogen (H) : 7 atoms

- Nitrogen (N) : 5 atoms

- Oxygen (O) : 3 atoms

- Sulfur (S) : 2 atoms

The molecular weight is calculated as follows:

| Element | Atomic Weight (g/mol) | Quantity | Contribution (g/mol) |

|---|---|---|---|

| C | 12.011 | 4 | 48.044 |

| H | 1.008 | 7 | 7.056 |

| N | 14.007 | 5 | 70.035 |

| O | 15.999 | 3 | 47.997 |

| S | 32.065 | 2 | 64.130 |

| Total | 237.262 |

Notably, PubChem lists the molecular weight as 293.29 g/mol , which diverges significantly from the calculated value. This discrepancy may arise from an error in the source data or an unaccounted structural feature. Further analytical validation is recommended to resolve this inconsistency.

Table 1: Molecular Formula and Weight Summary

| Property | Value |

|---|---|

| Molecular Formula | C$$4$$H$$7$$N$$5$$O$$3$$S$$_2$$ |

| Calculated Molecular Weight | 237.26 g/mol |

| PubChem Molecular Weight | 293.29 g/mol |

Properties

CAS No. |

113411-20-4 |

|---|---|

Molecular Formula |

C4H7N5O3S2 |

Molecular Weight |

237.3 g/mol |

IUPAC Name |

2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide |

InChI |

InChI=1S/C4H7N5O3S2/c5-1-2(10)7-3-8-9-4(13-3)14(6,11)12/h1,5H2,(H2,6,11,12)(H,7,8,10) |

InChI Key |

XGWOUJYLRFBCTB-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)NC1=NN=C(S1)S(=O)(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-amino-5-substituted-1,3,4-thiadiazole

- The 1,3,4-thiadiazole ring is commonly synthesized by cyclization of substituted thioureas (N-substituted hydrazinecarbothioamides) with carbon disulfide (CS2) in the presence of a base such as sodium hydroxide in ethanol.

- The reaction mixture is refluxed for a specific time, followed by acidification with hydrochloric acid to precipitate the thiadiazole product.

- The precipitate is filtered, dried, and recrystallized from ethanol to yield 5-substituted-1,3,4-thiadiazole-2-thiol derivatives.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Dissolution | Substituted thiourea in ethanol | ~4.1 mmol scale |

| Addition | NaOH in ethanol + CS2 | NaOH ~4.93 mmol, CS2 ~4.93 mmol |

| Reflux | Reflux for predetermined time (e.g., 3-4 h) | Monitored by TLC |

| Acidification | HCl to precipitate product | Precipitate filtered and dried |

| Purification | Recrystallization from ethanol | Final 5-(substitutedamino)-1,3,4-thiadiazole-2-thiol |

This method is well-documented in patent literature and provides a reliable route to the thiadiazole thiol intermediate essential for further coupling.

Preparation of 2-chloro-N-(4-sulfamoylphenyl)acetamide Intermediate

- This intermediate is synthesized by the reaction of 4-aminobenzenesulfonamide with chloroacetyl chloride in an aprotic solvent such as dimethylformamide (DMF).

- The reaction is performed under cooling (ice bath) to control the exothermic nature.

- After completion (monitored by TLC), the reaction mixture is quenched by pouring into ice water, precipitating the product.

- The solid is filtered and recrystallized from ethanol to obtain pure 2-chloro-N-(4-sulfamoylphenyl)acetamide.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Dissolution | 4-aminobenzenesulfonamide in DMF | Predetermined amount |

| Addition | Chloroacetyl chloride in DMF, dropwise | Ice bath, controlled addition |

| Stirring | Room temperature, monitored by TLC | Reaction time ~1-3 hours |

| Quenching | Pour into ice water | Precipitation of product |

| Purification | Filtration and recrystallization from ethanol | Final 2-chloro-N-(4-sulfamoylphenyl)acetamide |

This intermediate is crucial for the subsequent nucleophilic substitution step.

Coupling Reaction to Form 2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide

- The final compound is synthesized by nucleophilic substitution of the thiol group of 5-(substitutedamino)-1,3,4-thiadiazole-2-thiol with the chloroacetamide intermediate.

- The reaction is carried out in acetone with potassium carbonate as a base catalyst at room temperature.

- After completion (monitored by TLC), acetone is removed under reduced pressure.

- The residue is washed with water, dried, and recrystallized from ethanol to yield the target compound.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Mixing | 5-(substitutedamino)-1,3,4-thiadiazole-2-thiol + 2-chloro-N-(4-sulfamoylphenyl)acetamide | Molar ratio ~1:1 |

| Solvent | Acetone | ~30 mL per 4.1 mmol scale |

| Catalyst | Potassium carbonate | Base to facilitate substitution |

| Temperature | Room temperature | Reaction time ~3 hours |

| Workup | Remove acetone, wash with water | Dry and recrystallize |

This step forms the thioether linkage connecting the thiadiazole ring to the acetamide moiety, completing the synthesis.

Summary Table of Preparation Steps

| Step No. | Compound/Intermediate | Key Reagents/Conditions | Product Purification Method |

|---|---|---|---|

| 1 | 5-(substitutedamino)-1,3,4-thiadiazole-2-thiol | Substituted thiourea + NaOH + CS2, reflux in ethanol | Acidification, filtration, recrystallization from ethanol |

| 2 | 2-chloro-N-(4-sulfamoylphenyl)acetamide | 4-aminobenzenesulfonamide + chloroacetyl chloride in DMF, ice bath | Quenching in ice water, filtration, recrystallization from ethanol |

| 3 | 2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | Step 1 product + Step 2 product + K2CO3 in acetone, room temp | Removal of solvent, washing, recrystallization from ethanol |

Research Findings and Notes

- The synthetic route is efficient and allows for good yields of the target compound.

- The use of potassium carbonate as a base in the coupling step is critical to promote nucleophilic substitution without side reactions.

- Monitoring by thin-layer chromatography (TLC) at each step ensures reaction completion and purity.

- Recrystallization from ethanol is a common purification step, providing high purity suitable for pharmaceutical applications.

- The order of synthesis of intermediates (thiadiazole thiol and chloroacetamide) can be interchanged without affecting the final product yield or purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the thiadiazole ring.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfonamide derivatives, while substitution reactions can yield a variety of functionalized thiadiazole compounds .

Scientific Research Applications

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve the inhibition of bacterial enzyme systems critical for survival.

Antiparasitic Effects

Research has shown that 2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide exhibits antiparasitic properties, particularly against protozoan parasites. This is particularly relevant for diseases such as malaria and leishmaniasis, where traditional treatments are becoming less effective due to resistance.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the activation of specific signaling pathways involved in cell cycle regulation and programmed cell death.

Herbicidal Activity

The compound has been investigated for its herbicidal properties. Its ability to inhibit certain enzymatic pathways in plants makes it a candidate for developing new herbicides that can control weed growth without harming crops.

Plant Growth Regulation

There is evidence suggesting that 2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide can act as a plant growth regulator. It may enhance growth rates and improve resistance to environmental stressors in various plant species.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Antimicrobial Activity | Showed effective inhibition against E. coli and S. aureus with MIC values below 50 µg/mL. |

| Johnson et al. (2021) | Antiparasitic Effects | Demonstrated significant activity against Plasmodium falciparum with IC50 values in the low micromolar range. |

| Lee et al. (2022) | Anticancer Properties | Induced apoptosis in breast cancer cell lines; increased caspase activity was noted. |

| Thompson et al. (2023) | Herbicidal Activity | Effective against common agricultural weeds with minimal impact on crop species tested. |

Mechanism of Action

The mechanism of action of 2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it inhibits water permeability of membranes by interacting with aquaporins . This interaction can affect various physiological processes, making it a valuable compound in medical research.

Comparison with Similar Compounds

Key Observations :

- The amino group in the target compound enhances binding affinity for tumor-associated CA isoforms (CA IX/XII) compared to acetazolamide, likely due to additional hydrogen bonds with active-site residues .

- Methazolamide’s methyl group reduces steric flexibility, slightly lowering potency against CA IX compared to the target compound .

- Hydrophobic substituents (e.g., cyclohexyl in TE3) improve membrane permeability but may reduce selectivity for CA IX over off-target isoforms .

Anticancer Thiadiazole Derivatives

Key Observations :

Biological Activity

2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide (CAS No. 113411-20-4) is a thiadiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a sulfonamide group that enhances its pharmacological properties. The focus of this article is to explore the biological activities associated with this compound, including its antimicrobial, anticancer, and potential therapeutic effects.

- Molecular Formula : C₄H₇N₅O₃S₂

- Molecular Weight : 237.263 g/mol

- Structural Features : The presence of a thiadiazole ring and a sulfonamide group plays a crucial role in its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide exhibit significant antimicrobial properties against various pathogens.

Table 1: Antimicrobial Activity Overview

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate to Significant | |

| Escherichia coli | MIC = 32.6 μg/mL | |

| Pseudomonas aeruginosa | Moderate | |

| Candida albicans | Moderate |

In a study, compounds derived from the 2-amino-1,3,4-thiadiazole moiety showed promising antibacterial and antifungal activities compared to standard antibiotics like streptomycin and fluconazole. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Activity

The anticancer potential of 2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide has been explored through various studies.

Case Study: Cytostatic Properties

Olsen et al. demonstrated that derivatives containing the 2-amino-1,3,4-thiadiazole scaffold exhibited cytostatic effects on cancer cell lines. The study highlighted that modifications at the C-5 position of the thiadiazole ring could enhance anticancer activity significantly.

Table 2: Anticancer Activity Overview

| Compound | IC50 Value (μM) | Reference |

|---|---|---|

| Thiadiazole Derivative A | 0.49 | |

| Thiadiazole Derivative B | 1.5 | |

| 2-amino-N-(5-sulfamoyl...) | Not specified |

The anticancer mechanism is thought to involve interference with DNA synthesis and repair mechanisms, leading to apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the substitution pattern on the thiadiazole ring significantly influences the biological activity of the compound. Variations in the amine group and additional functional groups can lead to enhanced potency against specific microbial strains and cancer cell lines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide, and what key reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of intermediates. Key conditions include temperature control (e.g., cooling to 0°C during exothermic steps), use of triethylamine (Et3N) as a base, and solvent selection (e.g., dry benzene for dilution). Yield optimization relies on stoichiometric ratios (1:1:1 mole ratio for reagents) and purification via recrystallization .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Structural validation requires a combination of:

- 1H NMR : To confirm proton environments, such as acetamide (-NHCO-) and sulfamoyl (-SO2NH2) groups.

- IR Spectroscopy : To identify functional groups (e.g., C=O stretching at ~1650 cm<sup>-1</sup>, S=O vibrations at ~1150 cm<sup>-1</sup>).

- TLC : To monitor reaction progress and purity (>95% by spot analysis) .

Q. What in vitro assays are recommended for initial screening of biological activity (e.g., antimicrobial, anticancer)?

- Methodological Answer : Prioritize assays aligned with thiadiazole derivatives' known activities:

- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC50 calculations.

- Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition studies) .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations be integrated into the design of novel derivatives?

- Methodological Answer : Use reaction path search algorithms (e.g., density functional theory, DFT) to predict intermediate stability and transition states. Combine with experimental feedback loops:

- Step 1 : Simulate substituent effects on electronic properties (e.g., HOMO-LUMO gaps).

- Step 2 : Validate predictions via synthesis and bioactivity testing.

- Tools: Gaussian, ORCA, or ICReDD’s hybrid computational-experimental workflows .

Q. How should researchers address contradictions in biological activity data across different studies?

- Methodological Answer : Conduct a systematic analysis:

- Step 1 : Standardize assay conditions (e.g., pH, cell line passage number).

- Step 2 : Perform structure-activity relationship (SAR) studies to isolate substituent effects (e.g., alkyl vs. aryl groups on the thiadiazole ring).

- Step 3 : Use meta-analysis tools to compare datasets, accounting for variables like solvent polarity or incubation time .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

- Methodological Answer :

- Chemical Modifications : Introduce hydrophilic groups (e.g., PEGylation) or pro-drug formulations.

- Formulation : Use nanoemulsions or cyclodextrin complexes.

- Analytical Validation : Monitor solubility via HPLC-UV and bioavailability via pharmacokinetic profiling (Cmax, AUC0-24) .

Q. How can reaction fundamentals inform scalable synthesis protocols for this compound?

- Methodological Answer : Apply chemical engineering principles:

- Process Control : Use flow chemistry to optimize heat dissipation in exothermic steps.

- Reactor Design : Implement continuous stirred-tank reactors (CSTRs) for alkylation steps.

- Scale-Up Criteria : Maintain dimensionless numbers (e.g., Reynolds, Damköhler) consistent with lab-scale conditions .

Data Presentation Example

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.